N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Overview
Description
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is an organic compound that draws attention due to its elaborate structure and potential applications. This compound is characterized by the presence of multiple functional groups including methoxyethyl, methylsulfonyl, benzothiazolylidene, and nitrobenzamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multi-step organic synthesis. Key steps often include:
Formation of the benzothiazole ring through cyclization of o-aminothiophenol with carbon disulfide.
Introduction of the nitro group via nitration reactions.
Coupling reactions to append the methoxyethyl group.
Sulfonylation to introduce the methylsulfonyl group.
Amide formation by reacting the benzothiazolylidene intermediate with 2-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods:
Industrial production may involve streamlined methods for scalability. This often means optimizing reaction conditions for higher yields, such as using more efficient catalysts, ensuring precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound may undergo oxidation, especially in the presence of strong oxidizing agents, impacting its functional groups such as the methoxyethyl and methylsulfonyl moieties.
Reduction: The nitro group can be reduced to an amino group using suitable reducing agents like hydrogen in the presence of palladium catalysts.
Substitution: The aromatic ring systems can undergo various substitution reactions, such as nucleophilic substitution with strong bases or electrophilic substitution under acidic conditions.
Common Reagents and Conditions:
Reagents like sulfuryl chloride for sulfonylation, nitrating agents (e.g., HNO3/H2SO4 mixture), and reducing agents such as NaBH4 or H2/Pd.
Typical conditions include controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction step.
Major Products:
Reduction yields amino derivatives.
Substitution reactions may yield a variety of derivatives with different functional groups attached to the benzothiazole and benzamide rings.
Scientific Research Applications
Comprehensive Applications:
Chemistry: Utilized as a reagent in organic synthesis for creating complex molecules.
Biology: Investigated for its potential bioactivity, particularly in inhibiting specific enzymes or pathways.
Industry: May be used in materials science for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The compound's mechanism of action typically involves interacting with biological molecules through its functional groups.
Molecular Targets and Pathways: It can bind to enzymes or receptors, modulating their activity. The nitrobenzamide moiety may be particularly important for biological activity, potentially acting as a pharmacophore.
Comparison with Similar Compounds
2-nitrobenzamide
3-(2-methoxyethyl)-benzothiazole
6-methylsulfonyl-benzothiazole
There you have it! A comprehensive look into N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide. Anything else you're curious about?
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-27-10-9-20-15-8-7-12(29(2,25)26)11-16(15)28-18(20)19-17(22)13-5-3-4-6-14(13)21(23)24/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIWHBKJBUJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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